molecular formula C12H17NO2 B8464414 tert-Butyl 3-cyanocyclohex-3-ene-1-carboxylate

tert-Butyl 3-cyanocyclohex-3-ene-1-carboxylate

Cat. No. B8464414
M. Wt: 207.27 g/mol
InChI Key: KJRJXCDYUUUTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328099B2

Procedure details

tert-Butyl 3-oxocyclohexanecarboxylate (1.35 g, 6.81 mmol) was taken up in water (11.4 mL) and stirred at ambient temperature. Sodium metabisulfite (0.75 g, 3.9 mmol) was added and the mixture was allowed to stir for 40 minutes. Diethyl ether (11.4 mL) was added, followed by potassium cyanide (0.70 g, 11 mmol). The resulting mixture was allowed to stir vigorously for 1 hour before it was partitioned between diethyl ether and water. The organic layer was washed with water, brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue, used without further purification, was dissolved in DCM (22.0 mL). DIPEA (1.07 g, 8.26 mmol) was added and the resulting mixture was cooled to 0° C. Methanesulfonyl chloride (0.69 g, 6.1 mmol) was added dropwise and the resulting mixture was maintained at 0° C. for 20 minutes then allowed to warm to ambient temperature. The mixture was partitioned between DCM and water. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue, used without further purification, was dissolved in pyridine (13.6 mL) and heated to 95° C. for 20 hours. The mixture was then allowed to cool to ambient temperature and was concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 0-45% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
1.07 g
Type
reactant
Reaction Step Four
Quantity
0.69 g
Type
reactant
Reaction Step Five
Name
Quantity
11.4 mL
Type
solvent
Reaction Step Six
Quantity
11.4 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C-]#N.[K+].C[CH2:28][N:29](C(C)C)C(C)C.CS(Cl)(=O)=O>O.C(OCC)C>[C:28]([C:2]1[CH2:3][CH:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5][CH2:6][CH:7]=1)#[N:29] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
O=C1CC(CCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
1.07 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
0.69 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Six
Name
Quantity
11.4 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
11.4 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
to stir vigorously for 1 hour before it
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was partitioned between diethyl ether and water
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue, used without further purification
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in DCM (22.0 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was maintained at 0° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between DCM and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue, used without further purification
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in pyridine (13.6 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 95° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica gel (
WASH
Type
WASH
Details
a gradient elution of 0-45% EtOAc/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1CC(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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